N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
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Description
N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C15H18N4O4S2 and its molecular weight is 382.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
1,3,4-Oxadiazole derivatives are synthesized through various chemical reactions, highlighting their versatile scaffold for further chemical modifications. For instance, Khalid et al. (2016) synthesized a series of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcasing the compound's role in the development of antibacterial agents. The synthesis involved multiple steps, starting from benzenesulfonyl chloride to yield a series of compounds with moderate to significant antibacterial activity (Khalid et al., 2016).
Biological Activities
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor properties of 1,3,4-oxadiazole derivatives have been extensively studied. For example, Bayrak et al. (2009) reported on the antimicrobial activity of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, demonstrating good to moderate activity against various pathogens. This suggests the potential of oxadiazole derivatives in developing new antimicrobial agents (Bayrak et al., 2009).
Patel et al. (2013) synthesized a novel series of 2-benzylsulfanyl-nicotinic acid based 1,3,4-oxadiazoles, evaluating their biological activity. While no significant antitumor activity was observed, promising activity against Escherichia coli and antitubercular activity was noted, highlighting the compound's selective biological effects (Patel et al., 2013).
Cholinesterase Inhibition
Khalid et al. (2016) also studied the inhibition of butyrylcholinesterase by 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, identifying key amino acid residues involved in ligand stabilization within the enzyme's binding site. This research provides insights into the therapeutic potential of oxadiazole derivatives for treating diseases related to cholinesterase activity (Khalid et al., 2016).
Properties
IUPAC Name |
N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S2/c1-24-10-13-17-18-15(23-13)16-14(20)11-4-6-12(7-5-11)25(21,22)19-8-2-3-9-19/h4-7H,2-3,8-10H2,1H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVZEWORUFLNIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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